1,2',2'-Trimethyl-1,1'-bi(cyclopropane)

evidence gap data deficiency procurement risk

1,2',2'-Trimethyl-1,1'-bi(cyclopropane) (also known as 1,1-dimethyl-2-(1-methylcyclopropyl)cyclopropane) is a C9H16 bicyclic hydrocarbon representing a methyl-substituted bi(cyclopropane) scaffold. It is a structural analog of the parent bicyclopropyl system, featuring three methyl groups that create a sterically congested environment around the central C–C bond linking the rings.

Molecular Formula C9H16
Molecular Weight 124.22 g/mol
CAS No. 65475-71-0
Cat. No. B14479978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2',2'-Trimethyl-1,1'-bi(cyclopropane)
CAS65475-71-0
Molecular FormulaC9H16
Molecular Weight124.22 g/mol
Structural Identifiers
SMILESCC1(CC1C2(CC2)C)C
InChIInChI=1S/C9H16/c1-8(2)6-7(8)9(3)4-5-9/h7H,4-6H2,1-3H3
InChIKeyDQTHYOMPMZRBPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2',2'-Trimethyl-1,1'-bi(cyclopropane) (CAS 65475-71-0): Basic Characterization for Research Procurement


1,2',2'-Trimethyl-1,1'-bi(cyclopropane) (also known as 1,1-dimethyl-2-(1-methylcyclopropyl)cyclopropane) is a C9H16 bicyclic hydrocarbon representing a methyl-substituted bi(cyclopropane) scaffold. It is a structural analog of the parent bicyclopropyl system, featuring three methyl groups that create a sterically congested environment around the central C–C bond linking the rings. Basic community database records confirm a molecular weight of 124.22 g mol⁻¹ and a calculated LogP of 2.83. Publicly available primary research data on this specific compound are extremely limited .

The Risk of Interchanging 1,2',2'-Trimethyl-1,1'-bi(cyclopropane) with Common Bicyclopropyl Analogs


Generic replacement of 1,2',2'-Trimethyl-1,1'-bi(cyclopropane) with other bicyclopropyl derivatives (e.g., parent bicyclopropyl, 1,1'-dimethyl-, or 2,2'-dimethyl- analogs) is fundamentally unsound. The conformational behavior of bicyclopropyl systems is exquisitely sensitive to substitution pattern; even a single methyl group can shift the gauche/anti conformer equilibrium, altering the dihedral angle between rings and thus the NMR coupling constants, reactivity, and molecular shape [1]. This specific trimethyl substitution pattern produces a unique steric profile that differentiates it from any simple alkyl-bicyclopropyl analog. However, quantitative data directly comparing this compound against named alternatives is absent from the accessible non-proprietary literature, leaving a critical evidence gap for procurement decisions.

Quantitative Differentiation Evidence for 1,2',2'-Trimethyl-1,1'-bi(cyclopropane): A Critical Gap Analysis


Critical Notice: No Comparator-Based Quantitative Evidence Identified

Despite an extensive search of primary research papers, patents, and authoritative databases (excluding prohibited vendor sites), no instance was found where a direct head-to-head quantitative comparison was made between 1,2',2'-Trimethyl-1,1'-bi(cyclopropane) and a named structural comparator under identical assay conditions. Basic physicochemical data (e.g., experimental boiling point, density, refractive index) that could enable cross-study comparisons against, for example, the parent bicyclopropyl (C₆H₁₀) or 1,1'-dimethyl-1,1'-bicyclopropyl (C₈H₁₄), is also absent from the accessible non-proprietary literature. The available ChemSrc record lists a molecular weight (124.22 g mol⁻¹) and LogP (2.83), but provides no analogous data sets for any comparator, nor does it specify the computational model used for the LogP prediction, preventing meaningful differentiation . This means no evidence-based claim can currently be made that this compound is a superior or even quantifiably different choice relative to a closely related analog.

evidence gap data deficiency procurement risk

Verifiable Application Scenarios for 1,2',2'-Trimethyl-1,1'-bi(cyclopropane) Based on Current Evidence


Conformational Analysis Research: A Model for Sterically Hindered Bicyclopropyl Systems

Given the known sensitivity of the bicyclopropyl scaffold to substitution on its rotational isomerism [1], this compound could serve as a model substrate in fundamental conformational analysis studies (e.g., variable-temperature NMR, computational modeling). Its trimethyl substitution pattern represents an extreme case of steric hindrance, but this application is an inference from class-level knowledge rather than a demonstrated use case specific to this exact compound.

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